molecular formula C18H18N2O2 B1617735 2,5-Piperazinedione, 3,6-bis(phenylmethyl)- CAS No. 2308-61-4

2,5-Piperazinedione, 3,6-bis(phenylmethyl)-

Cat. No.: B1617735
CAS No.: 2308-61-4
M. Wt: 294.3 g/mol
InChI Key: JUAPMRSLDANLAS-UHFFFAOYSA-N
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Description

Structural Classification of 2,5-Diketopiperazines

The structural classification of 2,5-diketopiperazines follows a systematic approach based on the nature and positioning of substituents around the core piperazinedione ring system. The fundamental classification distinguishes between homodetic cyclic peptides, which are composed exclusively of normal peptide bonds between alpha carboxyl and alpha amine groups, with 2,5-diketopiperazines representing the smallest such species derived from dipeptide cyclization.

Table 1: Structural Classification Categories of 2,5-Diketopiperazines

Classification Type Structural Features Bondage Characteristics Examples
Simple 2,5-Diketopiperazines Basic six-membered ring with two amide groups Standard peptide bonds only Cyclo(Gly-Gly)
Substituted Derivatives Ring with amino acid side chain substitutions Normal amide linkages with side chain modifications 3,6-bis(phenylmethyl) derivatives
Bridged Systems Additional ring structures spanning the core Cross-linking between positions Bicyclomycin derivatives
Unsaturated Forms Double bonds within or adjacent to ring Modified electronic structure Phenylahistin derivatives

The most structurally diverse 2,5-diketopiperazine natural products are based on tryptophan and proline modifications through heterocyclization and isoprenyl addition. These modifications can range from relatively simple structures to highly complex bridged systems that possess unique ring architectures and demonstrate potent biological activities.

Stereochemical considerations play a crucial role in the structural classification of these compounds. As a consequence of their predominant biosynthetic origin from L-α-amino acids, most naturally occurring 2,5-diketopiperazines adopt the cis configuration as cyclo(L-Xaa-L-Yaa) isomers. However, these compounds can undergo epimerization under basic, acidic, and thermal conditions, with the composition of cis and trans isomers in equilibrium varying widely depending on the bulk of side chains and the presence of ring structures such as proline.

The conformational analysis of 2,5-diketopiperazines reveals that these compounds adopt specific three-dimensional arrangements that are critical for their function. Research utilizing nuclear magnetic resonance spectroscopy and molecular dynamics simulations has demonstrated that different stereoisomers can adopt markedly different solution conformations, leading to variations in their physicochemical properties and biological activities.

Table 2: Conformational Characteristics of 2,5-Diketopiperazine Stereoisomers

Stereochemistry Retention Factor Solution Structure Conformational Features
L,L Configuration 19.4 Amphipathic Extended hydrophobic/hydrophilic separation
D,D Configuration 23.4 Amphipathic Similar to L,L with defined structural arrangement
L,D Configuration 5.8 Non-amphipathic Tripod-like structure with different orientation

Historical Context and Discovery of 3,6-Bis(phenylmethyl)-2,5-Piperazinedione

The historical development of 3,6-bis(phenylmethyl)-2,5-piperazinedione reflects the broader evolution of 2,5-diketopiperazine chemistry, which began with fundamental discoveries in the late 19th and early 20th centuries. The first compound containing a peptide bond to be characterized by X-ray crystallography was accomplished in 1938, establishing the foundational structural understanding that would guide subsequent research into more complex derivatives.

The specific compound 3,6-bis(phenylmethyl)-2,5-piperazinedione, identified by the Chemical Abstracts Service Registry Number 2862-51-3, represents a significant advancement in the structural modification of the basic 2,5-piperazinedione framework. This compound features benzyl substituents at the 3 and 6 positions of the piperazinedione ring, creating a molecule with enhanced structural complexity and distinct physicochemical properties compared to simpler derivatives.

Table 3: Molecular Characteristics of 3,6-Bis(phenylmethyl)-2,5-Piperazinedione

Property Value Reference Standard
Molecular Formula C₁₈H₁₈N₂O₂ PubChem CID 16829
Molecular Weight 294.3 g/mol Computed value
IUPAC Name 3,6-bis(phenylmethyl)piperazine-2,5-dione Standard nomenclature
Alternative Names 3,6-dibenzylpiperazine-2,5-dione Chemical literature

The discovery and development of this specific derivative emerged from systematic investigations into the structure-activity relationships of 2,5-diketopiperazines. Early synthetic efforts focused on understanding how different substituents at various positions around the ring would influence the compound's properties and potential applications. The introduction of phenylmethyl groups at the 3 and 6 positions was strategically designed to explore the effects of aromatic substitution on the core scaffold.

Research into the synthesis of 3,6-bis(phenylmethyl)-2,5-piperazinedione has revealed multiple synthetic pathways, with the most common approaches involving amide bond formation through cyclization of appropriately substituted dipeptides. The synthesis typically employs phenylalanine as a key building block, taking advantage of its natural phenylmethyl side chain to introduce the desired substituents in a controlled manner.

Table 4: Historical Milestones in 2,5-Diketopiperazine Development

Year Milestone Significance
1880 First discovery of cyclic dipeptides Initial recognition of compound class
1938 X-ray crystallographic characterization Structural confirmation of peptide bond containing compounds
1953 First triketopiperazine synthesis Expansion of synthetic methodology
2007-2010 Modern patent applications Commercial recognition and applications development

The commercial and industrial interest in 3,6-bis(phenylmethyl)-2,5-piperazinedione has been documented through various patent applications, particularly in the food and beverage industry. These patents describe methods for incorporating the compound into various products, highlighting its potential utility beyond purely research applications. The Japanese patent JP5222406B2 specifically details the use of this compound in food and beverage formulations, indicating its acceptance for certain commercial applications.

Properties

IUPAC Name

3,6-dibenzylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAPMRSLDANLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945759
Record name 3,6-Dibenzyl-3,6-dihydropyrazine-2,5-diol
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Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2308-61-4
Record name 3,6-Dibenzyl-2,5-dioxopiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2308-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Piperazinedione, 3,6-dibenzyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzyl-3,5-piperazine
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Dibenzyl-3,6-dihydropyrazine-2,5-diol
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Mechanism of Action

Mode of Action

3,6-Dibenzylpiperazine-2,5-dione interacts with its targets by exhibiting selective cytotoxic activity. It has been observed to show cytotoxic activity on human pancreatic carcinoma PANC-1 cells adapted to glucose-starved conditions.

Biochemical Pathways

The compound may function via uncoupling of mitochondrial oxidative phosphorylation. This mechanism disrupts the normal energy production pathway in the mitochondria of the cancer cells, leading to cell death.

Result of Action

The result of the compound’s action is the selective cytotoxicity against cancer cells adapted to nutrient starvation. Specifically, it has been shown to have an IC50 value of 28 µM against human pancreatic carcinoma PANC-1 cells adapted to glucose-starved conditions.

Action Environment

The action of 3,6-dibenzylpiperazine-2,5-dione is influenced by the environmental conditions within the tumor microenvironment. Specifically, it is more effective in hypoxic and nutrient-starved conditions, which are common in tumor microenvironments. This suggests that the compound’s action, efficacy, and stability may be influenced by these environmental factors.

Biological Activity

2,5-Piperazinedione, 3,6-bis(phenylmethyl)- is a cyclic dipeptide belonging to the diketopiperazine class. Its molecular formula is C18H18N2O2C_{18}H_{18}N_{2}O_{2} with a molecular weight of approximately 294.35 g/mol. The compound features two phenylmethyl substituents at the 3 and 6 positions of the piperazine ring, which enhances its lipophilicity and potentially influences its biological activity. This article explores the biological activities associated with this compound, including anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The structure of 2,5-piperazinedione, 3,6-bis(phenylmethyl)- is characterized by:

  • Diketopiperazine Framework : Contains two carbonyl groups.
  • Phenylmethyl Substituents : These groups contribute to the compound's solubility and interaction with biological targets.

Anticancer Activity

Molecular docking studies suggest that 2,5-piperazinedione, 3,6-bis(phenylmethyl)- may interact with cancer-related proteins. These interactions could inhibit tumor growth by disrupting cancer cell signaling pathways. Research indicates that derivatives of diketopiperazines have shown notable anticancer properties due to their ability to bind to specific protein targets involved in cancer progression.

Antimicrobial Activity

The compound exhibits potential antimicrobial activity against various pathogens. Studies involving related compounds have demonstrated that diketopiperazine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 6.25 µg/mL to 200 µg/mL against these organisms .

Fungal Isolate Test Organisms Minimum Inhibitory Concentration (µg/mL)
MCR3Staphylococcus aureus6.25
MCR3Escherichia coli12.5
MCR3Bacillus subtilis25
MCR2Klebsiella pneumoniae100

Antioxidant Activity

Research has indicated that diketopiperazine derivatives possess antioxidant properties that can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is essential in preventing cellular damage linked to various diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of diketopiperazine compounds similar to 2,5-piperazinedione, 3,6-bis(phenylmethyl)-. For instance:

  • Study on Antimicrobial Properties : A study reported that extracts containing diketopiperazines exhibited significant antimicrobial activity against multiple bacterial strains. The effectiveness was measured using MIC assays .
  • Anticancer Potential : In a molecular docking study focusing on similar compounds, researchers found promising interactions with proteins implicated in cancer cell proliferation and survival pathways.

Scientific Research Applications

Food Technology Applications

1. Flavoring Agents
The compound has been explored as an ingredient in food products due to its potential flavor-enhancing properties. The aforementioned patent outlines formulations where 2,5-Piperazinedione is used to improve the sensory qualities of beverages, such as taste and mouthfeel. The optimal concentration for achieving these effects is specified, highlighting its applicability in food science .

Biochemical Research Applications

1. Biochemical Pathway Studies
In biochemical research, compounds like 2,5-Piperazinedione are often utilized to study metabolic pathways and enzyme interactions. While direct studies on this specific compound are sparse, its structural analogs have been used to elucidate mechanisms of action in various biological systems. This positions it as a valuable tool for researchers investigating piperazine derivatives in biological contexts .

Data Table: Summary of Applications

Application AreaSpecific Use CaseSupporting Evidence
PharmaceuticalsCognitive enhancersPatents on beverages for learning motivation
Antimicrobial agentsResearch on related piperazine compounds
Food TechnologyFlavoring agentsPatents describing sensory enhancement
Biochemical ResearchMetabolic pathway studiesAnalogs used for enzyme interaction studies

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazinedione derivatives vary in substituents at the 3- and 6-positions, leading to differences in bioactivity, mechanism, and applications. Key analogs include:

2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-

  • Structure : Branched 2-methylpropyl (isobutyl) groups.
  • Bioactivity : Exhibits potent antifungal activity against plant pathogens like Alternaria macrospora (MIC values: 3.0% in crude extracts) and synergizes with other metabolites (e.g., pyrrolo[1,2-a]pyrazines) .
  • Applications : Used in biocontrol agents for crop protection due to its stability in microbial filtrates .
  • Comparison : The isobutyl groups enhance volatility and broad-spectrum antifungal activity compared to the phenylmethyl analog, which shows stronger antioxidant properties .

3,6-Bis(5-chloro-2-piperidyl)-2,5-piperazinedione dihydrochloride (NSC-135758)

  • Structure : Chlorinated piperidyl substituents.
  • Bioactivity : Alkylating agent that selectively inhibits DNA synthesis in leukemia cells (e.g., L1210/0 and alkylating agent-resistant L1210/CPA). Shows delayed cytotoxicity (10–12 hours exposure required) .
  • Mechanism : Irreversibly alkylates DNA via reaction with 4-(p-nitrobenzyl)pyridine, distinct from melphalan or cyclophosphamide .
  • Comparison : Unlike the phenylmethyl derivative, NSC-135758’s chloro-piperidyl groups confer specificity against drug-resistant cancers but lack antifungal utility .

Cyclo-Glycyl-Phenylalanine (c-GlyPhe)

  • Structure : Cyclic dipeptide with phenylmethyl and hydrogen substituents.
  • Properties : Studied for photofragmentation patterns under synchrotron radiation, indicating stability under high-energy conditions .
  • Comparison : Simpler substituents reduce steric hindrance, making it a model compound for photochemical studies, unlike the bioactive phenylmethyl/isobutyl analogs .

Structural and Functional Insights

  • Lipophilicity: Phenylmethyl groups increase lipophilicity, enhancing membrane permeability compared to hydrophilic analogs like 3,6-bis(aminoxymethyl)-DKP .
  • Steric Effects : Bulky substituents (e.g., phenylmethyl) hinder enzymatic degradation, improving bioavailability in microbial environments .
  • Synergistic Roles : In Bacillus amyloliquefaciens, 3,6-bis(phenylmethyl)-DKP co-occurs with pyrrolo[1,2-a]pyrazines, enhancing antifungal effects via dual-pathway inhibition .

Q & A

Q. How can chromatographic methods be optimized to separate 2,5-Piperazinedione derivatives from complex mixtures?

  • Methodology : Reverse-phase HPLC with gradient elution (e.g., water/acetonitrile) is effective. For example, 2,5-Piperazinedione analogs exhibit distinct retention times (e.g., 35.79 minutes for 3,6-bis(2-methylpropyl)- derivatives) under specific conditions .
  • Key Data :
CompoundRetention Time (min)Relative Abundance
3,6-bis(2-methylpropyl)- derivative35.7980
Hexahydro-3-(phenylmethyl)- analog41.3140

Q. What spectroscopic techniques are most reliable for confirming the 3D conformation of this compound?

  • Methodology : X-ray crystallography and NMR spectroscopy are critical. X-ray analysis reveals quasi-boat conformations in the piperazinedione ring, with substituents adopting quasi-axial or equatorial positions . NMR (e.g., 1^1H and 13^{13}C) distinguishes cis/trans isomers via coupling constants and chemical shifts .

Advanced Research Questions

Q. How does the conformational flexibility of 2,5-Piperazinedione derivatives influence their bioactivity?

  • Methodology : Molecular docking and dynamic simulations assess interactions with biological targets. For example, cis isomers with quasi-equatorial substituents show enhanced symmetry and potential for binding to enzymes like breast cancer resistance protein (BCRP) .
  • Key Finding : Cis-3,6-bis(phenylmethyl)- derivatives exhibit higher binding affinity in docking studies due to optimized hydrophobic interactions .

Q. What mechanisms underlie the cytotoxic effects of 2,5-Piperazinedione analogs in mammalian cells?

  • Methodology : Cell cycle analysis (e.g., flow cytometry) reveals S-phase arrest. For instance, 3,6-bis(5-chloro-2-piperidinyl)-2,5-piperazinedione prolongs S-phase duration by inhibiting DNA synthesis, with toxicity heightened in replicating cells .
  • Key Data :
  • IC50_{50} (CHO cells): ~10 µM .
  • Chromosome damage observed post-DNA replication .

Q. How do structural modifications (e.g., hydroxyl or halogen substitution) alter antimicrobial efficacy?

  • Methodology : Structure-activity relationship (SAR) studies compare analogs. For example:
  • 3,6-bis(2-methylpropyl)- derivatives show antifungal activity against Alternaria solani via membrane disruption .
  • Hydroxyl-substituted analogs (e.g., 3,6-bis(4-hydroxybenzyl)-) exhibit antioxidant properties due to radical scavenging .
    • Data Contradiction : While some derivatives are antimicrobial, others (e.g., cytotoxic S-phase inhibitors) may compromise eukaryotic cells, requiring careful therapeutic index evaluation .

Q. What role do 2,5-Piperazinedione derivatives play in microbial secondary metabolism?

  • Methodology : Metabolomic profiling (e.g., GC-MS) of marine actinobacteria identifies these compounds as biosurfactants or antimicrobial agents. For example, Bacillus amyloliquefaciens produces 3,6-bis(2-methylpropyl)- derivatives in culture filtrates, linked to electron acceptor roles in redox pathways .

Data Conflict Resolution

Q. How to reconcile reports of both antimicrobial and cytotoxic properties in related derivatives?

  • Analysis : Context-dependent activity is observed. Antimicrobial effects (e.g., antifungal action) occur at lower concentrations, while cytotoxicity (e.g., DNA synthesis inhibition) manifests at higher doses . Dose-response assays and selective targeting (e.g., prokaryotic vs. eukaryotic cells) are critical for therapeutic applications.

Tables for Key Comparisons

Q. Table 1. Biological Activities of Structural Analogs

DerivativeActivityMechanismConcentration Range
3,6-bis(2-methylpropyl)-AntifungalMembrane disruption5–50 µM
3,6-bis(4-hydroxybenzyl)-AntioxidantRadical scavenging10–100 µM
3,6-bis(5-chloro-2-piperidinyl)-CytotoxicS-phase arrest, DNA synthesis inhibition1–10 µM

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,5-Piperazinedione, 3,6-bis(phenylmethyl)-
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